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Compound of Interest

Compound Name: J-104129

cat. No.: B15574322

An In-depth Technical Guide to J-104129: A Selective M3 Muscarinic Receptor Antagonist

Introduction

J-104129 is a potent and highly selective muscarinic M3 receptor antagonist, identified from a
series of 4-acetamidopiperidine derivatives.[1] Its chemical name is (2R)-N-[1-(4-methyl-3-
pentenyl)piperidin-4-yl]-2-cyclopentyl-2-hydroxy-2-phenylacetamide.[1] This compound has
demonstrated significant promise in preclinical studies as a bronchodilatory agent for the
potential treatment of obstructive airway diseases.[1][2] Its high selectivity for the M3 receptor
over the M2 receptor subtype is a key characteristic, suggesting a favorable therapeutic
window with a reduced risk of cardiac side effects associated with M2 receptor blockade. This
whitepaper provides a comprehensive technical overview of J-104129, detailing its
pharmacological profile, mechanism of action, experimental protocols, and in vivo efficacy.

Pharmacological Profile: Receptor Binding and
Functional Antagonism

The defining feature of J-104129 is its marked selectivity for the M3 muscarinic receptor. This
has been quantified through both receptor binding assays (determining the equilibrium
dissociation constant, Ki) and functional tissue assays (determining the antagonist dissociation
constant, KB).

Data Presentation: Quantitative Pharmacological Data
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The affinity and potency of J-104129 at various muscarinic receptor subtypes are summarized
below.

Table 1: Receptor Binding Affinity of J-104129 at Human Muscarinic Receptors

Receptor Subtype Binding Affinity (Ki) in nM Selectivity Ratio (M2/M3)
Human M1 19

Human M2 490[1][3] 116.7

Human M3 4.2[1][2][3]

Data compiled from studies on cloned human muscarinic receptors expressed in CHO cells.

Table 2: Functional Antagonist Potency of J-104129 in Isolated Rat Tissues

Antagonist Selectivity Ratio

Tissue Preparation  Receptor Target .
Potency (KB) in nM  (M2/M3)

Rat Trachea M3 3.3[1] 51.5

Rat Right Atria M2 170

Data derived from antagonism of acetylcholine-induced responses.

The data clearly illustrates the high affinity of J-104129 for the M3 receptor. Notably, it exhibits
approximately 120-fold greater binding affinity for the M3 receptor compared to the M2
receptor.[1] This high degree of selectivity is maintained in functional assays, where it is over
50-fold more potent at antagonizing M3-mediated tracheal smooth muscle contraction than M2-
mediated cardiac responses.[1]

Mechanism of Action and Signaling Pathway

J-104129 acts as a competitive antagonist at the muscarinic M3 receptor. The M3 receptor is a
G-protein coupled receptor (GPCR) that primarily couples to the Gg/11 family of G-proteins.
Upon activation by acetylcholine, the M3 receptor stimulates phospholipase C (PLC), which in
turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate
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(IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the

sarcoplasmic reticulum, leading to smooth muscle contraction. J-104129 competitively binds to

the M3 receptor, preventing acetylcholine from binding and initiating this signaling cascade,

thereby promoting smooth muscle relaxation.
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M3 Receptor Signaling Pathway and J-104129 Blockade.

In Vivo Efficacy and Selectivity

The selective M3 antagonism of J-104129 translates into potent and selective effects in vivo.
Studies in anesthetized rats have demonstrated its ability to effectively counteract

acetylcholine-induced bronchoconstriction.

Table 3: In Vivo Activity of J-104129 in Rats

Parameter Route

Value

ED50 (ACh-induced

o Oral (p.o.)
bronchoconstriction)

0.58 mg/kg[1][2]

Bronchodilatory Action
) Oral (p.o.)
Duration (at 10 mg/kg)

> 10 hours[2]

In Vivo Selectivity (Bronchial
M3 vs. Cardiac M2)

> 250-fold[1]
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Oral administration of J-104129 produces a durable bronchodilatory effect, lasting for over 10
hours in rats.[2] Crucially, its functional selectivity is even more pronounced in vivo (>250-fold)
than in vitro, as it potently inhibits ACh-induced bronchoconstriction (an M3-mediated effect) at
doses far lower than those required to induce bradycardia (an M2-mediated effect).[1]

Experimental Protocols

The characterization of J-104129 involved standard and rigorous pharmacological assays.

Receptor Binding Assays (Determination of Ki)

e Cell Culture and Membrane Preparation: Chinese Hamster Ovary (CHO-K1) cells stably
transfected with genes for individual human muscarinic receptor subtypes (M1, M2, M3, etc.)
are cultured and harvested.[4] Cell membranes are prepared through homogenization and
centrifugation to isolate the receptor-containing fractions.

e Binding Reaction: The cell membranes are incubated in a buffered solution with a constant
concentration of a radiolabeled muscarinic antagonist (e.g., [3H]N-methylscopolamine,
[BH]NMS) and varying concentrations of the unlabeled competitor drug, J-104129.[5]

e Separation and Counting: The reaction is allowed to reach equilibrium. Bound and free
radioligand are then separated by rapid filtration through glass fiber filters. The radioactivity
trapped on the filters, representing the amount of bound radioligand, is quantified using liquid
scintillation counting.

o Data Analysis: The concentration of J-104129 that inhibits 50% of the specific binding of the
radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then
calculated from the 1C50 value using the Cheng-Prusoff equation.

Isolated Tissue Assays and Schild Analysis
(Determination of KB)

The functional antagonist activity is determined using isolated tissue preparations where the
response is mediated by a specific receptor subtype.

o Tissue Preparation: Male Sprague-Dawley rats are euthanized. The trachea (rich in M3
receptors) and right atria (rich in M2 receptors) are dissected and mounted in organ baths
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containing a physiological salt solution, maintained at 37°C and aerated with carbogen (95%
O2, 5% CO2).[1]

Concentration-Response Curves: For the trachea, cumulative concentration-response
curves to acetylcholine are generated to establish a baseline contractile response. For the
atria, the negative chronotropic (rate-slowing) effect of acetylcholine is measured.

Antagonist Incubation: The tissues are then incubated with a fixed concentration of J-104129
for a predetermined equilibration period.

Curve Shift Measurement: The acetylcholine concentration-response curve is repeated in the
presence of J-104129. This is done for several different concentrations of the antagonist. A
competitive antagonist like J-104129 will cause a parallel, rightward shift in the
concentration-response curve without depressing the maximum response.[6]

Schild Regression: The dose ratio (the ratio of the agonist EC50 in the presence of the
antagonist to the EC50 in its absence) is calculated for each antagonist concentration. A
Schild plot is constructed by plotting the logarithm of (dose ratio - 1) against the negative
logarithm of the molar concentration of J-104129. For a competitive antagonist, this plot
should be linear with a slope not significantly different from 1. The pAz value (the negative
log of the antagonist concentration that produces a dose ratio of 2) is determined from the x-
intercept of the regression line. The KB is the antilog of the negative pA:.[6][7]
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Workflow for Schild Analysis to Determine Antagonist Potency (KB).
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Conclusion

J-104129 is a highly potent and selective M3 muscarinic receptor antagonist. Its
pharmacological profile is characterized by a strong preference for M3 over M2 receptors, a
property that is borne out in both in vitro and in vivo models.[1] This selectivity suggests a lower
potential for cardiac side effects compared to non-selective antimuscarinic agents. The robust
and long-lasting bronchodilatory effects observed in preclinical studies highlight its potential as
a therapeutic agent for respiratory conditions such as chronic obstructive pulmonary disease
(COPD) and asthma.[1][2] The detailed experimental data and protocols provide a solid
foundation for further investigation and development of J-104129 and related compounds in the

field of respiratory medicine.
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Conceptual Diagram of J-104129 Receptor Selectivity.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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